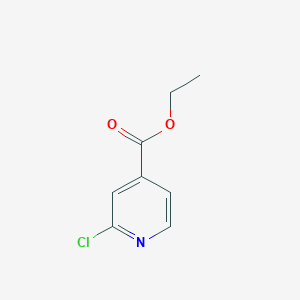

Ethyl 2-chloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLNCOFYMWKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376595 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-93-9 | |

| Record name | ethyl 2-chloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Chloroisonicotinate: Physicochemical Properties, Hazards, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroisonicotinate, a substituted pyridine derivative, is a pivotal building block in modern organic synthesis. Its unique electronic and steric properties make it a versatile reagent, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceutical and agrochemical agents.[1] The presence of a chlorine atom at the 2-position of the pyridine ring, activated by the electron-withdrawing effect of the ethyl ester at the 4-position, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive overview of the physical properties, associated hazards, and safe handling procedures for this compound, culminating in a detailed exploration of its application in a representative synthetic protocol.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This compound is typically a colorless to light yellow liquid.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54453-93-9 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][4] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 269.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 116.6 °C | [5] |

| Solubility | Soluble in methanol and other common organic solvents. | [2] |

Hazard Identification and Safety Protocols

As with any halogenated organic compound, a rigorous adherence to safety protocols is paramount when handling this compound. The primary hazards are associated with skin and eye irritation.

GHS Hazard Classification

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Safe Handling and Storage

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Skin and Body Protection: A lab coat should be worn, with additional protective clothing as necessary to prevent skin contact.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

First-Aid Measures

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation develops, seek medical attention.[7]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

-

After Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Synthetic Applications: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthetic chemistry stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the ester functionality, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[9][10] The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product.

A common and highly valuable transformation is the reaction of this compound with primary or secondary amines to furnish 2-aminoisonicotinate derivatives. These products are key intermediates in the synthesis of a variety of biologically active molecules, including the anti-HIV drug Nevirapine.[3][11][12][13][14]

Experimental Protocol: Synthesis of Ethyl 2-(Benzylamino)isonicotinate

This protocol details the synthesis of ethyl 2-(benzylamino)isonicotinate via an SNAr reaction between this compound and benzylamine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often chosen for SNAr reactions. These solvents can solvate the cation of the base while leaving the anionic nucleophile relatively free, thus increasing its reactivity. However, for greener chemistry considerations and ease of workup, a higher boiling point alcohol like n-butanol or even water can be effective, particularly when the reaction is driven by temperature.[2][15]

-

Base: A non-nucleophilic base is required to neutralize the HCl that is formed during the reaction. This drives the reaction to completion. Potassium carbonate (K₂CO₃) is a common, inexpensive, and moderately strong base suitable for this purpose. The use of a stronger base is generally not necessary and could lead to side reactions.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. Refluxing in a suitable solvent provides a constant and controlled reaction temperature.

-

Workup: An aqueous workup is employed to remove the inorganic base and its salts. Extraction with an organic solvent isolates the desired product. Washing the organic layer with brine helps to remove residual water.

-

Purification: Column chromatography is a standard method for purifying the final product from any unreacted starting materials or byproducts.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as n-butanol or DMF, to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sources

- 1. 2-amino-isonicotinic acid ethyl ester shop | Sigma-Aldrich [sigmaaldrich.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 4. Ethyl 2-Aminoisonicotinate | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-isonicotinic acid ethyl ester AldrichCPR 13362-30-6 [sigmaaldrich.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]

- 8. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 11. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 12. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 14. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-chloroisonicotinate from Isonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Ethyl 2-chloroisonicotinate

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, this compound (CAS 54453-93-9) stands out as a pivotal building block.[1][2] Its utility stems from the strategic placement of three distinct functional handles: an ester, a chloro-substituent, and the nitrogen atom of the pyridine ring. This arrangement allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of complex target molecules, including antibiotics, anti-cardiovascular drugs, insecticides, and herbicides.[3][4][5]

This guide provides an in-depth technical exploration of the robust and scalable synthesis of this compound, starting from the readily available isonicotinic acid. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide actionable insights for process optimization and safety.

Part 1: The Synthetic Blueprint: A Two-Stage Strategic Approach

Direct chlorination of the isonicotinic acid ring is notoriously challenging. The pyridine ring is electron-deficient, making it resistant to electrophilic substitution. Furthermore, achieving regioselectivity at the C2 position is difficult. The most reliable and field-proven industrial method circumvents these issues by employing a two-stage strategy:

-

Activation and Regioselective Chlorination: The pyridine ring is first activated towards nucleophilic attack by conversion to its N-oxide. This intermediate then undergoes a facile and highly regioselective chlorination at the C2 position to yield 2-chloroisonicotinic acid.

-

Esterification: The resulting chlorinated carboxylic acid is then converted to its ethyl ester via standard acid-catalyzed esterification.

This deliberate, multi-step approach is superior to hypothetical "one-pot" reactions from isonicotinic acid, as it provides unparalleled control over isomer formation, leading to higher purity and yield of the desired product.

Caption: Overall synthetic workflow from isonicotinic acid.

Part 2: Deep Dive into the Reaction Mechanisms

The "Why" of N-Oxidation: Activating the Pyridine Ring

The N-oxidation of isonicotinic acid is the cornerstone of this synthesis. The pyridine nitrogen lone pair is oxidized, typically using hydrogen peroxide, to form an N-oxide.[6] This seemingly simple step has profound electronic consequences:

-

Electronic Reversal: The N-oxide group is strongly electron-withdrawing, but it can also act as an electron-donating group through resonance. This dual nature polarizes the pyridine ring, making the C2 and C6 positions (ortho to the nitrogen) electron-deficient and thus susceptible to nucleophilic attack.

-

Enabling the Chlorination: Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) do not directly attack the pyridine ring. Instead, the oxygen of the N-oxide acts as a nucleophile, attacking the phosphorus (or sulfur) atom. This forms a highly reactive intermediate. The chloride ion, now a potent nucleophile, attacks the activated C2 position, leading to the chlorinated product and regeneration of the pyridine nitrogen.

Caption: Simplified mechanism of N-oxide chlorination.

Fischer-Speier Esterification: The Final Conversion

Once 2-chloroisonicotinic acid is obtained, the final step is a classic Fischer-Speier esterification. The reaction involves protonating the carbonyl oxygen of the carboxylic acid with a strong acid catalyst (like sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ethyl ester product.

Part 3: Field-Proven Experimental Protocols

The following protocols are consolidated from established procedures and represent a reliable pathway to high-purity this compound.

Protocol 1: Synthesis of Isonicotinic Acid N-oxide

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend isonicotinic acid (1.0 eq) in glacial acetic acid.

-

Oxidation: Add hydrogen peroxide (30% aqueous solution, ~1.5 eq) portion-wise, ensuring the temperature does not exceed 70-80°C.

-

Reaction: Heat the mixture at 80-90°C for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from water or an ethanol/water mixture to yield pure isonicotinic acid N-oxide. A typical yield is in the range of 85-95%.[6]

Protocol 2: Synthesis of 2-Chloroisonicotinic Acid

-

CAUTION: This step involves highly corrosive and water-reactive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: In a three-neck flask equipped with a reflux condenser (with a gas outlet to a scrubber), a dropping funnel, and a mechanical stirrer, add isonicotinic acid N-oxide (1.0 eq).

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) via the dropping funnel.[7] An exothermic reaction may occur. Some procedures may also include phosphorus pentachloride (PCl₅) to improve yield.[8]

-

Reaction: Heat the mixture to reflux (around 100-110°C) for 2-4 hours.[8] The solution should become clear.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and releases HCl gas. The pH is then adjusted to ~2.0-2.5 with a concentrated base (e.g., NaOH solution), causing the 2-chloroisonicotinic acid to precipitate.[7]

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized to achieve high purity. Yields typically range from 65% to over 90%, depending on the specific reagents and conditions used.[7][9]

Protocol 3: Synthesis of this compound

-

Setup: To a suspension of 2-chloroisonicotinic acid (1.0 eq) in absolute ethanol (~5-10 volumes), add a catalytic amount of concentrated sulfuric acid (~0.1 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize it with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound as a powder or low-melting solid.[1][4]

Part 4: Data Summary and Process Optimization

| Step | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Purity Target |

| N-Oxidation | Isonicotinic Acid, H₂O₂ | 80-90 | 3-4 | 85-95 | >99% (HPLC) |

| Chlorination | Isonicotinic Acid N-oxide, POCl₃ | 100-110 | 2-4 | 65-95 | >98% (HPLC) |

| Esterification | 2-Chloroisonicotinic Acid, Ethanol, H₂SO₄ | 78 (Reflux) | 4-6 | 80-95 | >99% (GC/HPLC) |

Troubleshooting & Optimization Insights:

-

Chlorination Yield: The yield of the chlorination step is highly dependent on the complete exclusion of water. Ensure all glassware is oven-dried and reagents are anhydrous. The ratio of the chlorinating agent can also be optimized; while excess POCl₃ drives the reaction, it also complicates the work-up.

-

Isomer Control: The N-oxide route inherently provides excellent regioselectivity for the 2-chloro isomer. If other isomers are detected, it may indicate incomplete N-oxidation or side reactions under harsh conditions.

-

Work-up of Chlorination: The quenching of POCl₃ is hazardous. A slow, controlled addition to ice with vigorous stirring is paramount. For larger scales, a reverse quench (adding ice to the reaction mixture) may be considered with appropriate engineering controls.

-

Esterification Catalyst: While sulfuric acid is common, other catalysts like thionyl chloride can be used to first form the acyl chloride in situ, which then rapidly reacts with ethanol.[10] This can sometimes lead to cleaner reactions and easier work-ups.

Part 5: Critical Safety and Handling Protocols

The reagents used in this synthesis, particularly phosphorus oxychloride and thionyl chloride, are highly hazardous. Strict adherence to safety protocols is non-negotiable.

-

Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic if inhaled, and react violently with water to release toxic gases (HCl, SO₂).[11][12] Causes severe skin burns and eye damage.[13]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, heavy-duty gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Containers must be tightly sealed.[13]

-

Spills: Do NOT use water for cleanup.[14] Absorb small spills with an inert material like vermiculite or dry sand and dispose of as hazardous waste.[12]

-

-

General Precautions:

-

An emergency shower and eyewash station must be immediately accessible.

-

Contaminated clothing should be removed immediately.

-

All waste materials must be disposed of according to institutional and local regulations for hazardous chemical waste.

-

References

-

PrepChem. Synthesis of 2-chloronicotinic acid. Available from: [Link]

- Zhejiang University of Technology. (2010). Synthetic method of 2-chloronicotinic acid. CN101817733A.

-

Industrial Chemistry (Journal). Green Process for the Synthesis of 2-Chloronicotinic Acid. Available from: [Link] (Note: Specific journal details may vary, link is representative).

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available from: [Link]

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. Available from: [Link]

-

Fox, H. H., & Gibas, J. T. (1957). Nuclear Substitution Derivatives of Isonicotinic Acid. Journal of Organic Chemistry. (Note: Specific citation details can be found via Sciencemadness link, which hosts a copy of the paper). Available from: [Link]

-

PrepChem. Synthesis of ethyl isonicotinate hydrochloride. Available from: [Link]

- European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0380021A2.

-

Lambeir, A. M., et al. (1983). On the mechanism of chlorination by chloroperoxidase. Journal of Biological Chemistry. Available from: [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available from: [Link]

-

Wikipedia. Free-radical halogenation. Available from: [Link]

- Google Patents. (2015). Method for producing 2-chloro nicotinic acid. CN104876861A.

-

Scientific Update. (2021). A radical approach to C-H chlorination. Available from: [Link]

- Zhejiang University of Technology. (2014). Method for preparing 2-chloronicotinic acid. CN103772295A.

-

Valkonen, A., et al. (2009). Chloride–hydrogen interactions of picolinic, nicotinic and isonicotinic acid chloride hydrochlorides in the crystalline state. CrystEngComm. Available from: [Link]

-

Rasayan Journal of Chemistry. (2018). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Available from: [Link]

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

-

J&K Scientific LLC. Mthis compound, 98%. Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

LCGC International. (2022). Analysis of Ethylene Oxide and 2-Chloroethanol in Food Products: Challenges and Solutions. Available from: [Link]

Sources

- 1. This compound, CasNo.54453-93-9 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

- 2. This compound CAS#: 54453-93-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

Spectroscopic data for Ethyl 2-chloroisonicotinate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-chloroisonicotinate

Authored by a Senior Application Scientist

Introduction to this compound and its Structural Analysis

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl ester group at the 4-position. The precise confirmation of this structure is paramount for its application and is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carbonyl group will significantly influence the chemical shifts of the aromatic protons, moving them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-3 | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent chlorine and the ester group. |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Influenced by the adjacent nitrogen and coupled to H-3 and H-6. |

| H-6 | 8.6 - 8.8 | Doublet (d) | 1H | Strongly deshielded by the adjacent nitrogen atom. |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl ester. |

Causality Behind Experimental Choices in ¹H NMR Acquisition:

A standard ¹H NMR experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃) to avoid signals from the solvent.[1] Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the fine splitting patterns of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the TMS standard.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 164 - 166 | Carbonyl carbon of the ester group. |

| C-2 | 150 - 152 | Aromatic carbon bonded to chlorine, deshielded. |

| C-3 | 122 - 124 | Aromatic carbon adjacent to the chlorinated carbon. |

| C-4 | 140 - 142 | Aromatic carbon bonded to the ester group. |

| C-5 | 125 - 127 | Aromatic carbon. |

| C-6 | 150 - 152 | Aromatic carbon adjacent to nitrogen, strongly deshielded. |

| -OCH₂CH₃ | 62 - 64 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethyl ester. |

Trustworthiness Through Self-Validating Protocols in ¹³C NMR:

To ensure the correct assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-90 and DEPT-135 experiments differentiate between CH, CH₂, and CH₃ groups, providing an internal validation of the assignments made from the broadband-decoupled ¹³C spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200-250 ppm) is necessary. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

(Optional but Recommended) DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments to aid in peak assignment.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1725 | Strong | C=O stretch | Ester Carbonyl |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-O stretch | Ester |

| 800 - 600 | Strong | C-Cl stretch | Aryl Halide |

Authoritative Grounding in IR Spectroscopy:

The predicted absorption frequencies are based on well-established correlation tables for IR spectroscopy.[2][3] The strong carbonyl (C=O) stretch around 1725 cm⁻¹ is a highly diagnostic peak for the ester functional group.[3] The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ helps confirm the presence of both the pyridine ring and the ethyl group.[2]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample in the spectrometer and record the sample spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (C₈H₈ClNO₂), the predicted molecular weight is approximately 185.61 g/mol .[4][5]

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion will appear as two peaks:

-

m/z ≈ 185 (for C₈H₈³⁵ClNO₂)

-

m/z ≈ 187 (for C₈H₈³⁷ClNO₂)

-

The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom.[6]

-

-

Major Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical (•OCH₂CH₃, mass ≈ 45) would result in a fragment at m/z ≈ 140 (and 142).

-

[M - CH₂CH₃]⁺: Loss of the ethyl radical (•CH₂CH₃, mass ≈ 29) would lead to a fragment at m/z ≈ 156 (and 158).

-

Loss of Cl•: Elimination of a chlorine radical (mass ≈ 35) could produce a fragment at m/z ≈ 150.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is a common technique that often leads to extensive fragmentation, providing rich structural information.[7]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for structural elucidation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. While this guide presents predicted data, the principles of interpretation and the experimental protocols described herein offer a solid foundation for any researcher undertaking the synthesis and analysis of this or related compounds. The synergistic nature of these techniques allows for a self-validating approach to structural elucidation, ensuring high confidence in the final assigned structure.

References

-

Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311265, Ethyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-2-chlorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

-

PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][9]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-40. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of chloroethane. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (2-chloroethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of chloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chloroethane. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethylacrolein. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound CAS#: 54453-93-9 [m.chemicalbook.com]

- 5. This compound | 54453-93-9 [chemicalbook.com]

- 6. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shd-pub.org.rs [shd-pub.org.rs]

- 9. Ethyl 2-Chloro-6-methylisonicotinate | 3998-88-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Electronic Landscape of 2-Chloropyridine: A Foundation for Reactivity

An In-Depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in 2-Chloropyridines

This guide provides an in-depth exploration of the chemical reactivity of the chlorine atom in 2-chloropyridines, a class of compounds that serve as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the reactivity of this chlorine substituent is paramount for designing efficient and robust synthetic strategies. We will delve into the core principles of reactivity, explore the major classes of transformations, and provide field-proven protocols and insights to enable predictable and successful outcomes in the laboratory.

The reactivity of the chlorine atom at the C2 position of the pyridine ring is intrinsically linked to the electronic properties of the heterocyclic system. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing effect through both induction and resonance. This effect creates an electron-deficient (electrophilic) character at the carbon atoms ortho (C2, C6) and para (C4) to the nitrogen.[1][2]

Consequently, the C2-Cl bond in 2-chloropyridine is significantly "activated" towards nucleophilic attack compared to the C-Cl bond in chlorobenzene.[3] This inherent electronic predisposition makes 2-chloropyridines highly versatile substrates for a range of transformative chemical reactions, primarily Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Classic Pathway

The most fundamental transformation of 2-chloropyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway does not proceed via a concerted SN2 mechanism, which is sterically hindered at an sp²-hybridized carbon, but rather through a well-defined two-step addition-elimination mechanism.[4][5][6]

The SNAr Mechanism: Stabilization is Key

The rate-determining step of the SNAr reaction is the initial attack of a nucleophile on the electron-deficient C2 carbon.[7] This disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][8]

The stability of this intermediate is the critical factor governing the reaction rate.[2][7] For attack at the C2 (or C4) position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom via resonance. This delocalization provides substantial stabilization that is not possible when substitution occurs at the C3 position.[2][7] This explains the established reactivity order for chloropyridine isomers in SNAr reactions: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[2]

Caption: SNAr mechanism on 2-chloropyridine.

Factors Influencing SNAr Reactivity

-

Leaving Group: While chlorine is a common leaving group, fluorine is substantially more effective. The high electronegativity of fluorine makes the C2 position more electrophilic and better stabilizes the Meisenheimer intermediate. In a competitive reaction with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine.[9][10]

-

Ring Substituents: The addition of other electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring will further increase the rate of SNAr by enhancing the electrophilicity of the reaction center and stabilizing the anionic intermediate.[9][11]

Field-Proven Protocol: SNAr Amination of 2-Chloropyridine

This protocol describes a general procedure for the reaction of 2-chloropyridine with a primary or secondary amine.

Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 equiv.).

-

Reagent Addition: Add the desired amine (1.1-1.5 equiv.). The slight excess of the amine drives the reaction to completion and can also act as the base.

-

Solvent: Add a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). The choice of solvent is critical; its polarity helps to stabilize the charged Meisenheimer complex.

-

Base (Optional but Recommended): For less nucleophilic amines or to prevent the formation of hydrochloride salts which can precipitate, an external base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv.) is often added.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The required temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Revolution

While SNAr is effective, its scope can be limited by the required nucleophilicity of the coupling partner and the potential for harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of 2-chloropyridines, allowing for the formation of C-C and C-N bonds with unparalleled efficiency and functional group tolerance.[12]

Caption: Generalized workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis.[13][14][15] 2-Chloropyridines are excellent substrates for this transformation, providing access to a vast array of aryl- and heteroarylpyridines.[3]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the 2-chloropyridine. This is often the rate-limiting step for chlorides.

-

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Catalyst System is Crucial: The choice of palladium catalyst and ligand is critical for success, especially with less reactive chlorides.

-

Traditional Catalysts: Pd(PPh₃)₄ can be effective but often requires higher temperatures and catalyst loadings.[3][16]

-

Modern Precatalysts: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-Heterocyclic Carbene (NHC) ligands provide significantly greater activity, allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.[17]

| Catalyst System | Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%)[17] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |

| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 |

| SPhos Pd G3 | SPhos | K₃PO₄ | Dioxane | 100 | >90 |

| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >85 |

Field-Proven Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst

Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

-

Solvent Addition: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add degassed, anhydrous solvent (e.g., THF or Toluene) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.[17]

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: A Powerful C-N Bond Formation Strategy

For the synthesis of N-arylpyridines, the Buchwald-Hartwig amination is often superior to the SNAr method, offering broader substrate scope and greater functional group tolerance.[12]

Causality Behind Experimental Choices:

-

The Challenge: The primary hurdle is the oxidative addition of the C-Cl bond to the palladium(0) center, which is significantly more difficult than for C-Br or C-I bonds.[18] This step is often rate-limiting.

-

The Solution - Ligand Design: To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are essential.[18] The steric bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive towards oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium, further facilitating its insertion into the C-Cl bond.

-

The Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[18]

Field-Proven Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

Methodology:

-

Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the 2-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%) to a dry reaction vessel.

-

Solvent Addition: Add dry, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

-

Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, concentrate, and purify by column chromatography.

Other Notable Cross-Coupling Reactions

-

Negishi Coupling: This reaction utilizes highly reactive organozinc reagents. It is known for its excellent functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[19][20] Modified Negishi protocols have been successfully applied to synthesize substituted 2,2'-bipyridines from 2-chloropyridines.[21]

-

Kumada Coupling: As one of the first reported cross-coupling methods, the Kumada coupling employs Grignard (organomagnesium) reagents.[22][23] While powerful and often utilizing cheaper nickel catalysts, the high reactivity and basicity of Grignard reagents limit its functional group compatibility.[24][25]

The Challenge of Regioselectivity

When a pyridine ring bears multiple chlorine atoms, such as in 2,4-dichloropyridine, controlling the site of reaction becomes a synthetic challenge.

-

Innate Preference: In both SNAr and most palladium-catalyzed couplings, reaction occurs preferentially at the C2 position.[26][27] This is due to the stronger inductive electron withdrawal by the nitrogen atom at the adjacent C2 position, making it more electrophilic. For instance, Buchwald-Hartwig amination of 2,4-dichloropyridine proceeds with extremely high regioselectivity at the C2 position.[27]

-

Ligand-Controlled Selectivity: Remarkably, it is possible to invert this innate selectivity. Research has shown that using very sterically hindered N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling can promote reaction at the C4 position with high selectivity (~10:1).[26] This provides a powerful strategy for accessing otherwise difficult-to-synthesize isomers.

Conclusion

The chlorine atom in 2-chloropyridines is a versatile synthetic handle, enabling a diverse array of chemical transformations critical to modern drug discovery and materials science. Its reactivity is governed by the powerful electronic influence of the ring nitrogen, which activates the C2 position for both nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions.

A deep understanding of the underlying mechanisms—from the stabilization of the Meisenheimer complex in SNAr to the intricacies of the oxidative addition step in cross-coupling—is essential for methodological success. By carefully selecting the reaction pathway and optimizing conditions through the rational choice of leaving group, catalyst, ligand, and base, chemists can precisely and efficiently construct complex molecular architectures from this invaluable heterocyclic building block.

References

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience, EPFL. [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Thieme. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]

-

Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

-

Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. Blog. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Negishi Coupling. NROChemistry. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Kumada coupling. Wikipedia. [Link]

-

Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. LinkedIn. [Link]

-

Bipyridine. Organic Syntheses. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Kumada Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. yufengchemicals.com [yufengchemicals.com]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Negishi coupling - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 22. Kumada coupling - Wikipedia [en.wikipedia.org]

- 23. Kumada Coupling [organic-chemistry.org]

- 24. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Navigating the Solution: A Technical Guide to the Solubility of Ethyl 2-Chloroisonicotinate in Common Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of key chemical intermediates is paramount in the fields of pharmaceutical development and fine chemical synthesis. Ethyl 2-chloroisonicotinate, a pivotal building block in the creation of a variety of pharmaceutical agents, presents a frequent challenge in terms of its dissolution in common organic solvents. This in-depth technical guide provides a thorough exploration of the solubility characteristics of this compound, offering both theoretical predictions and practical, step-by-step protocols for its experimental determination. This document is designed to empower researchers to make informed decisions on solvent selection, ultimately streamlining reaction conditions, improving yields, and simplifying purification processes.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[1] this compound (C₈H₈ClNO₂) possesses a combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

-

Pyridine Ring: The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

-

Chloro Group: The chlorine atom attached to the pyridine ring is an electron-withdrawing group, which influences the electron density of the aromatic system and contributes to the molecule's overall polarity.

-

Ethyl Ester Group: The ethyl ester group (-COOCH₂CH₃) is a significant contributor to the molecule's polarity and can also act as a hydrogen bond acceptor at the carbonyl oxygen and the ester oxygen. The ethyl group itself adds a degree of nonpolar character.

Predicted Solubility Behavior:

Based on its structure, this compound is a polar molecule. The presence of the nitrogen and oxygen atoms allows for potential hydrogen bonding with protic solvents.[2] The principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to nonpolar solvents.[1][3] However, the presence of the ethyl group and the overall molecular size may limit its solubility in highly polar solvents like water.

A Predictive Framework for Solvent Selection

The choice of an appropriate solvent is a critical first step in any process involving the dissolution of this compound. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar functional groups of this compound. The absence of a hydroxyl group prevents strong competition for hydrogen bonding sites. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the nitrogen and oxygen atoms of the solute. Solubility may be slightly lower than in some polar aprotic solvents due to the solvent's self-association. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are polar and can effectively solvate the polar regions of the molecule. Their ability to induce dipoles can also contribute to the dissolution process. |

| Aromatic | Toluene | Moderate | While less polar than the other categories, the aromatic ring of toluene can interact with the pyridine ring of the solute through π-π stacking interactions. |

| Nonpolar | Hexane, Heptane | Low | The significant difference in polarity between the nonpolar solvent and the polar solute will result in weak solute-solvent interactions, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility provides the most accurate and reliable data for any given application. The following isothermal saturation method is a robust and widely accepted protocol for quantifying the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer (if using UV-Vis for quantification) or rotary evaporator and vacuum oven (for gravimetric analysis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of the solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution using a rotary evaporator or a gentle stream of nitrogen.

-

Place the container with the solid residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Determine the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectrophotometric Method (for UV-active compounds):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Analysis and Reporting

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature. It is recommended to perform each measurement in triplicate to ensure the reliability of the results.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to Ethyl 2-chloroisonicotinate: A Versatile Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth exploration of Ethyl 2-chloroisonicotinate, a pivotal heterocyclic building block in medicinal chemistry. We will dissect its core reactivity, showcase its application through a real-world drug candidate synthesis, and provide robust, field-proven protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of a Dually Functionalized Pyridine

This compound (CAS No. 54453-93-9) is a substituted pyridine carrying two distinct and orthogonally reactive functional groups: a chloro-substituent at the electron-deficient C2 position and an ethyl ester at the C4 position. This unique arrangement makes it an exceptionally valuable starting material for constructing complex molecular architectures. The pyridine core is a well-established "privileged scaffold" in drug discovery, frequently found in kinase inhibitors and other targeted therapies due to its ability to form critical hydrogen bonds with biological targets.[1] The strategic placement of a reactive halogen and a modifiable ester group allows for sequential, controlled diversification, enabling the rapid exploration of chemical space around a core pharmacophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54453-93-9 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | Powder / Solid | [2] |

| IUPAC Name | ethyl 2-chloropyridine-4-carboxylate | N/A |

| Synonyms | Ethyl 2-chloro-4-pyridinecarboxylate | [3] |

The Core Directive: A Dissection of Reactivity

The synthetic utility of this compound stems from the ability to selectively address its two key functional handles. The electron-withdrawing nature of the pyridine nitrogen and the C4-ester group activates the C2-chloro position for displacement, while the ester itself serves as a precursor for amides and other functionalities.

Caption: Workflow for the synthesis of the AZD6564 core. [4]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, representing standardized and reliable starting points for laboratory synthesis.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the C-N cross-coupling of a primary or secondary amine with the title compound.

Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 1.5-3 mol%).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or 1,4-Dioxane (approx. 0.1 M concentration).

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Senior Scientist's Note: The choice of ligand is critical for coupling unreactive aryl chlorides. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are designed to facilitate the rate-limiting oxidative addition step and prevent catalyst decomposition. [5]NaOtBu is a common base, but others like K₃PO₄ or Cs₂CO₃ can be effective, especially for sensitive substrates.

Protocol 2: Sonogashira Coupling of this compound

This protocol outlines the coupling of a terminal alkyne to the C2 position.

Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a liquid amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv.).

-

Degassing: Thoroughly degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) until completion as monitored by TLC or LC-MS.

-

Work-up & Purification: Follow a similar work-up procedure as described in Protocol 1. The copper salts can often be removed by washing with a dilute aqueous ammonium hydroxide solution. Purify by column chromatography.

Senior Scientist's Note: The copper(I) co-catalyst is crucial for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling). [6]Running the reaction under strictly anaerobic conditions and at the lowest effective temperature minimizes this side reaction. For sensitive substrates, copper-free Sonogashira protocols exist but may require different ligands and conditions. [7]

Protocol 3: Ester Hydrolysis to 2-Chloroisonicotinic Acid

This protocol provides a standard method for saponification.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 equiv.) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 2-16 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Senior Scientist's Note: This hydrolysis sets the stage for amide library synthesis. The resulting 2-chloroisonicotinic acid is a stable solid that can be easily coupled with various amines. Ensure complete removal of the organic solvent before acidification to prevent the desired product from partitioning out of the aqueous phase.

Conclusion and Future Perspectives

This compound is a high-value, versatile intermediate that provides an efficient entry point to a wide range of complex pyridine-based molecules. Its dual reactivity allows for strategic, multi-directional diversification essential for modern drug discovery campaigns, particularly in oncology and inflammation where pyridine scaffolds are prevalent. The demonstrated scalability of its cross-coupling reactions, as seen in the synthesis of AZD6564, underscores its industrial relevance. Future applications will likely see this scaffold employed in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other novel therapeutic modalities where a robust, functionalizable heterocyclic core is required.

References

-

Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2386–2393. Available at: [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Available at: [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. Available at: [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Available at: [Link]

Sources

- 1. soci.org [soci.org]

- 2. cuikangshengwu.lookchem.com [cuikangshengwu.lookchem.com]

- 3. This compound | 54453-93-9 [chemicalbook.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. research.rug.nl [research.rug.nl]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

An In-Depth Technical Guide to Novel Synthetic Transformations of Ethyl 2-chloroisonicotinate

Introduction: The Strategic Value of Ethyl 2-chloroisonicotinate

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its value stems from a synthetically versatile architecture: a pyridine ring activated by an electron-withdrawing nitrogen atom and an ester group, and functionalized with a chlorine atom at the C2 position. This specific arrangement renders the molecule susceptible to a variety of transformations. The chlorine atom serves as an excellent leaving group for both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, while the ethyl ester at the C4 position offers a handle for subsequent modifications such as hydrolysis, amidation, or reduction. This guide provides an in-depth exploration of key reaction classes involving this compound, moving from classical transformations to novel, cutting-edge methodologies.

Nucleophilic Aromatic Substitution (SNAr): A Foundational Reaction

The reaction of 2-chloropyridines with nucleophiles is a fundamental transformation that typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[3] This pathway is particularly efficient for electron-deficient heteroaromatic systems like this compound.

Mechanistic Insights

The SNAr reaction is a two-step addition-elimination process.[4]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is effectively delocalized over the pyridine ring, a process significantly aided by the electron-withdrawing character of the ring nitrogen.

-

Leaving Group Departure: Aromaticity is restored through the expulsion of the chloride ion, yielding the final substituted product.[3]

The reactivity of 2-chloropyridines in SNAr reactions is notably higher than that of their 2-fluoropyridine counterparts in some instances, though fluoropyridines are often faster.[6][7] The presence of additional electron-withdrawing groups, such as the ester in this compound, further enhances the reaction rate by stabilizing the Meisenheimer intermediate.[5]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as potassium carbonate or triethylamine (2.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging Complex Bonds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] this compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[10] This reaction is paramount in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[11]

Mechanistic Cycle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][12]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[12]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]